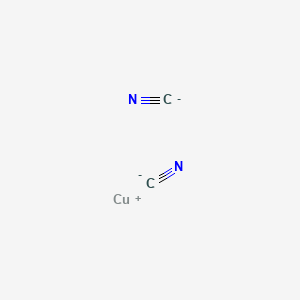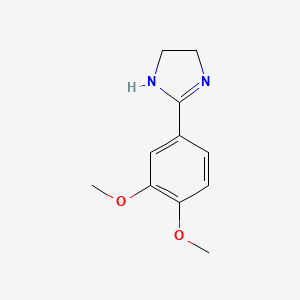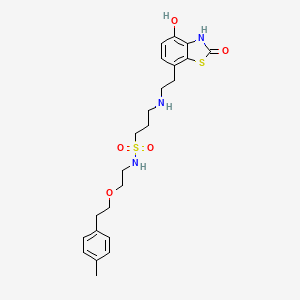
1-Propanesulfonamide, 3-((2-(2,3-dihydro-4-hydroxy-2-oxo-7-benzothiazolyl)ethyl)amino)-N-(2-(2-(4-methylphenyl)ethoxy)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AR-C-89855 is a small molecule drug initially developed by AstraZeneca PLC. It functions as an agonist for dopamine receptors and beta-2 adrenergic receptors. This compound was primarily investigated for its potential therapeutic applications in treating immune system diseases and respiratory diseases, such as asthma and chronic obstructive pulmonary disease .
Méthodes De Préparation
The synthetic routes and reaction conditions for AR-C-89855 are proprietary and not publicly disclosed in detail. it is known that the compound was developed through a series of chemical reactions involving the formation of specific molecular structures to target dopamine receptors and beta-2 adrenergic receptors . Industrial production methods would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
AR-C-89855 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
AR-C-89855 has been explored for various scientific research applications, including:
Chemistry: As a model compound for studying receptor-ligand interactions and the development of new receptor agonists.
Biology: Investigating the role of dopamine and beta-2 adrenergic receptors in cellular signaling and physiological processes.
Medicine: Potential therapeutic applications in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease.
Industry: Development of new drugs targeting dopamine and beta-2 adrenergic receptors.
Mécanisme D'action
AR-C-89855 exerts its effects by acting as an agonist for dopamine receptors and beta-2 adrenergic receptors. The compound binds to these receptors, activating them and triggering a cascade of intracellular signaling pathways. This activation leads to various physiological responses, such as bronchodilation in the respiratory system and modulation of immune responses .
Comparaison Avec Des Composés Similaires
AR-C-89855 is unique in its dual action as an agonist for both dopamine receptors and beta-2 adrenergic receptors. Similar compounds include:
Salbutamol: A beta-2 adrenergic receptor agonist used to treat asthma and chronic obstructive pulmonary disease.
Dopamine: A naturally occurring neurotransmitter that acts on dopamine receptors.
Fenoterol: Another beta-2 adrenergic receptor agonist used for bronchodilation.
AR-C-89855 stands out due to its combined targeting of both receptor types, which may offer synergistic therapeutic effects .
Propriétés
Numéro CAS |
189012-09-7 |
|---|---|
Formule moléculaire |
C23H31N3O5S2 |
Poids moléculaire |
493.6 g/mol |
Nom IUPAC |
3-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]-N-[2-[2-(4-methylphenyl)ethoxy]ethyl]propane-1-sulfonamide |
InChI |
InChI=1S/C23H31N3O5S2/c1-17-3-5-18(6-4-17)10-14-31-15-13-25-33(29,30)16-2-11-24-12-9-19-7-8-20(27)21-22(19)32-23(28)26-21/h3-8,24-25,27H,2,9-16H2,1H3,(H,26,28) |
Clé InChI |
FIDWUJWRKJJJLL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CCOCCNS(=O)(=O)CCCNCCC2=C3C(=C(C=C2)O)NC(=O)S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



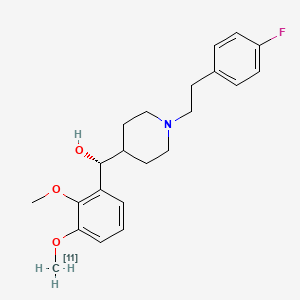
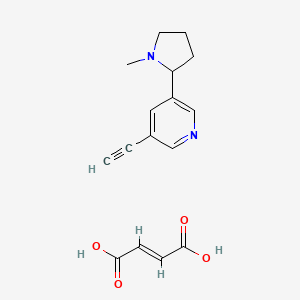
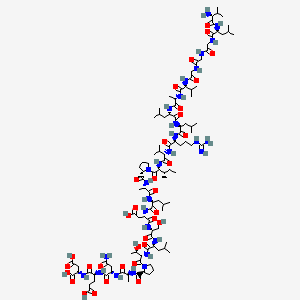


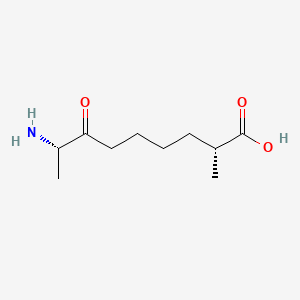
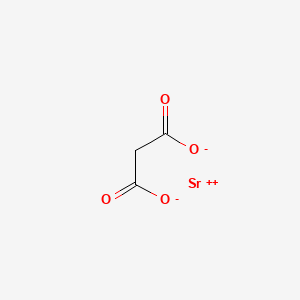
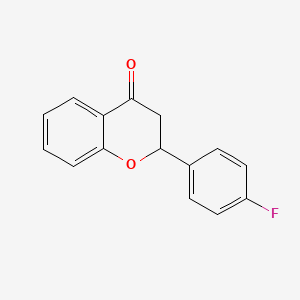
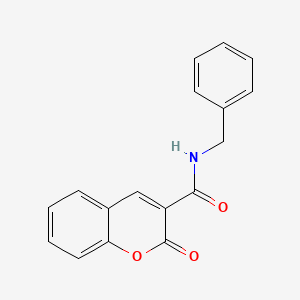

![methyl N-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamate](/img/structure/B3062183.png)

